![molecular formula C12H18N2OS2 B4992951 2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid](/img/structure/B4992951.png)
2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid
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Overview
Description
2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid is an organic compound with a complex structure that includes a phenoxy group, an ethylamino group, and a carbamodithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid typically involves multiple steps. One common method includes the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to produce 2-[2-(2-methylphenoxy)ethylamino]ethanol. Finally, the reaction of this compound with carbon disulfide and a suitable base, such as sodium hydroxide, yields this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid moiety to thiols or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the phenoxy group.
Scientific Research Applications
2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, such as surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic regions of proteins, while the carbamodithioic acid moiety can form covalent bonds with thiol groups in enzymes, leading to inhibition of enzyme activity. This dual interaction can disrupt various biochemical pathways, making it a potent bioactive compound .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-Methylphenoxy)ethylamino]ethylcarbamodithioic acid
- 2-[2-(4-Methylphenoxy)ethylamino]ethylcarbamodithioic acid
- 2-[2-(2-Chlorophenoxy)ethylamino]ethylcarbamodithioic acid
Uniqueness
2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in differences in biological activity and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-[2-(2-methylphenoxy)ethylamino]ethylcarbamodithioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS2/c1-10-4-2-3-5-11(10)15-9-8-13-6-7-14-12(16)17/h2-5,13H,6-9H2,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJZIJRJLLMJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNCCNC(=S)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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